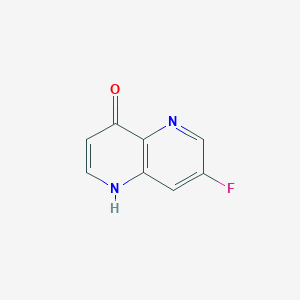

7-Fluoro-1,5-naphthyridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-3-6-8(11-4-5)7(12)1-2-10-6/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJNOFYNSDLDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)N=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Naphthyridinols in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-1,5-naphthyridin-4-ol

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds with applications ranging from antimicrobial to anticancer and anti-inflammatory agents.[1] The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profiles.[2][3] The target molecule, this compound, combines these two valuable features. As a structural analog of 4-hydroxyquinoline (a key pharmacophore in many quinolone antibiotics), it represents a promising template for the development of novel therapeutics.[4] This guide provides a comprehensive overview of the primary synthetic route to this molecule, grounded in established chemical principles and supported by field-proven methodologies, designed for researchers and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound points to the Gould-Jacobs reaction as the most direct and efficient synthetic strategy.[1][4] This classical reaction builds the 4-hydroxypyridinone ring by cyclizing an aniline or, in this case, an aminopyridine derivative.

The core disconnection breaks the C4-C4a and N1-C8a bonds, revealing two key building blocks: a fluorinated 3-aminopyridine and a three-carbon electrophile, typically derived from a malonic ester. This leads to our forward-synthesis plan, which is a two-stage process:

-

Synthesis of the Key Precursor : Preparation of 3-Amino-5-fluoropyridine.

-

Annulation of the Second Ring : Condensation with a malonic ester derivative followed by high-temperature intramolecular cyclization to construct the this compound core.

Sources

- 1. Page loading... [guidechem.com]

- 2. A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-[1,6]naphthyridine-7-carboxamide HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Chemical Properties of 7-Fluoro-1,5-naphthyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of nitrogen atoms allow for diverse molecular interactions with biological targets. The introduction of a fluorine atom to this scaffold, as in 7-Fluoro-1,5-naphthyridin-4-ol, can profoundly influence its physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity, and modulate pKa, making fluorinated naphthyridines highly sought after in drug discovery.[3][4] This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications for researchers in the pharmaceutical sciences.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties. This data is crucial for understanding its behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| CAS Number | 1437790-06-1 | |

| Molecular Formula | C₈H₅FN₂O | |

| Molecular Weight | 164.14 g/mol | |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Synthesis of this compound: A Proposed Protocol Based on the Gould-Jacobs Reaction

The synthesis of 4-hydroxy-1,5-naphthyridines is commonly achieved through the Gould-Jacobs reaction.[5][6] This established methodology can be adapted for the synthesis of this compound from commercially available starting materials. The proposed synthetic pathway involves the condensation of a substituted aminopyridine with a malonic ester derivative, followed by a thermal cyclization.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Condensation to Form the Intermediate Adduct

-

In a round-bottom flask, combine 3-Amino-5-fluoropyridine (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

-

Heat the mixture at 120-130°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. The resulting intermediate can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

-

Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 250°C for 30-60 minutes.[7] This high temperature is necessary to drive the intramolecular electrocyclization.

-

Cool the reaction mixture and add hexane to precipitate the product, 7-Fluoro-4-hydroxy-1,5-naphthyridine-3-carboxylic acid ethyl ester.

-

Collect the solid by filtration and wash with hexane.

Step 3: Saponification

-

Suspend the ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the solution and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

Step 4: Decarboxylation

-

Heat the carboxylic acid from Step 3 at a temperature above its melting point until the evolution of carbon dioxide ceases.

-

The resulting solid is the final product, this compound.

-

Purify the product by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.[7]

Spectral Properties (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the naphthyridine core will exhibit characteristic splitting patterns (doublets and triplets) due to coupling with adjacent protons and the fluorine atom. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms in the molecule. The carbon atom directly attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the nitrogen atoms and the fluorine atom.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic system will appear in the 1650-1450 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is anticipated in the 1250-1000 cm⁻¹ range.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (164.14 g/mol ).

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-deficient 1,5-naphthyridine core, the activating hydroxyl group, and the deactivating fluoro substituent.

Caption: Predicted reactivity of this compound.

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions such as O-alkylation and O-acylation to generate ethers and esters, respectively. These modifications can be used to modulate the compound's solubility and pharmacokinetic properties.

-

Electrophilic Aromatic Substitution: The 4-hydroxy group is an activating group and directs electrophilic substitution to the ortho and para positions. However, the electron-withdrawing nature of the two nitrogen atoms in the naphthyridine rings generally makes electrophilic substitution challenging.

-

Nucleophilic Aromatic Substitution: The fluorine atom at the 7-position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing naphthyridine core. This allows for the introduction of various nucleophiles, such as amines and thiols, at this position. This is a common strategy for the diversification of fluoroquinolone and fluoronaphthyridine antibacterial agents.[8][9]

Potential Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The broader class of fluoronaphthyridines has demonstrated a wide range of biological activities.

-

Antibacterial Agents: Many fluorinated naphthyridine derivatives have been developed as potent antibacterial agents.[10][11] They typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The 7-fluoro substituent is a common feature in this class of antibiotics, and modifications at other positions of the naphthyridine ring can be explored to optimize antibacterial spectrum and potency.

-

Anti-inflammatory Agents: Certain naphthyridine derivatives have shown significant anti-inflammatory properties.[12][13] They can modulate the production of pro-inflammatory cytokines, suggesting their potential in treating inflammatory diseases.

-

Anticancer Agents: The 1,5-naphthyridine scaffold has been incorporated into molecules with anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and interaction with DNA.

Safety and Handling

Based on the Safety Data Sheet for this compound, the following safety precautions should be observed:

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures: Handle in a well-ventilated area, avoiding the generation of dust. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. While detailed experimental data on this specific molecule is limited, its synthesis can be reliably approached using established methods like the Gould-Jacobs reaction. Its chemical reactivity allows for diverse functionalization, enabling the creation of libraries of novel compounds for biological screening. The proven track record of the fluoronaphthyridine scaffold in medicinal chemistry underscores the importance of further investigation into this compound and its derivatives as potential therapeutic agents. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this promising molecule.

References

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]

- 4. 1,5-NAPHTHYRIDINE(254-79-5) IR Spectrum [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

7-Fluoro-1,5-naphthyridin-4-ol mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 7-Fluoro-1,5-naphthyridin-4-ol

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties allow for diverse interactions with various biological targets. This guide focuses on a specific, less-characterized derivative, this compound, and aims to provide a comprehensive technical overview of its putative mechanism of action based on the established activities of structurally related naphthyridinone analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound class.

As a Senior Application Scientist, the following guide is structured not as a rigid protocol, but as a logical framework for investigation. We will first explore the known biological space of naphthyridinones, with a significant focus on Poly(ADP-ribose) polymerase (PARP) inhibition, a well-documented mechanism for this class. We will then extrapolate these findings to propose a testable hypothesis for the mechanism of this compound and detail the necessary experimental workflows for its validation.

The Naphthyridinone Core: A Versatile Pharmacophore

The 1,5-naphthyridin-4-one core is a key structural feature in a variety of therapeutic agents. Its bicyclic, nitrogen-containing structure allows it to act as a versatile scaffold, presenting functional groups in a defined three-dimensional space that can facilitate high-affinity binding to enzyme active sites.

Known Biological Activities of Naphthyridinone Derivatives

Research into substituted naphthyridinones has revealed a broad spectrum of biological activities. Notably, these compounds have been identified as:

-

PARP Inhibitors: Several patents and research articles describe substituted 1,5-naphthyridin-4-ones as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair.

-

GABA-A Receptor Agonists: Certain derivatives have shown selectivity for the α1 subunit of the GABA-A receptor, suggesting potential applications in neuroscience.

-

Kinase Inhibitors: The general naphthyridine scaffold is also found in compounds designed to target various protein kinases, playing a role in cancer and inflammatory diseases.

Given the prevalence of PARP inhibition among structurally similar compounds, this guide will use it as the primary hypothetical mechanism for this compound.

Proposed Mechanism of Action: PARP Inhibition

We hypothesize that this compound functions as a PARP inhibitor. The core 1,5-naphthyridin-4-one structure likely mimics the nicotinamide moiety of the NAD+ cofactor, enabling it to bind to the catalytic domain of PARP enzymes. The fluorine substitution at the 7-position could enhance binding affinity and modulate the physicochemical properties of the molecule.

The PARP Catalytic Cycle and Point of Inhibition

The proposed mechanism is best understood in the context of the PARP catalytic cycle.

Caption: Proposed inhibition of the PARP catalytic cycle by this compound.

Experimental Validation Workflow

To validate the hypothesis that this compound is a PARP inhibitor, a multi-step experimental approach is required. The following protocols are designed to provide a comprehensive and self-validating system for mechanistic elucidation.

Step 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if this compound directly inhibits PARP enzyme activity.

Protocol: Homogeneous PARP Inhibition Assay

-

Reagents and Materials:

-

Recombinant human PARP1 and PARP2 enzymes

-

Histone H1 (substrate)

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

This compound (test compound)

-

Olaparib (positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

-

-

Procedure:

-

Coat a 96-well plate with Histone H1 and block with BSA.

-

Prepare a serial dilution of this compound and the positive control.

-

Add the PARP enzyme, biotinylated NAD+, and varying concentrations of the test compound or control to the wells.

-

Incubate to allow the PARP reaction to proceed.

-

Wash the plate and add Streptavidin-HRP conjugate.

-

Wash again and add the HRP substrate.

-

Measure the absorbance or fluorescence to quantify the amount of biotinylated PAR attached to the histone.

-

Calculate the IC50 value for this compound.

-

Expected Data Presentation

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| This compound | TBD | TBD |

| Olaparib (Control) | ~1-5 | ~1-5 |

Step 2: Cellular Assays to Confirm Target Engagement

Following confirmation of direct enzyme inhibition, it is crucial to determine if the compound engages PARP within a cellular context.

Protocol: Cellular PARP Inhibition Assay (PARP Activity in Cells)

-

Cell Line: A cancer cell line with high PARP expression (e.g., HeLa, MDA-MB-231).

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat cells with varying concentrations of this compound for a specified time.

-

Induce DNA damage using an agent like H2O2 or MMS.

-

Lyse the cells and perform an ELISA-based assay to detect PAR levels.

-

Quantify the reduction in PAR formation as a measure of PARP inhibition.

-

Step 3: Elucidating the Functional Consequences

If PARP inhibition is confirmed, the next logical step is to assess the downstream functional effects, such as synthetic lethality in BRCA-deficient cancer cells.

Protocol: Synthetic Lethality Assay

-

Cell Lines: A pair of isogenic cell lines, one with functional BRCA1/2 (e.g., U2OS-BRCA2-WT) and one with deficient BRCA1/2 (e.g., U2OS-BRCA2-KO).

-

Procedure:

-

Treat both cell lines with a range of concentrations of this compound.

-

After a prolonged incubation (e.g., 5-7 days), assess cell viability using a standard assay (e.g., CellTiter-Glo).

-

Compare the dose-response curves for the two cell lines. A significantly greater potency in the BRCA-deficient line is indicative of synthetic lethality.

-

Logical Flow of Investigation

The following diagram illustrates the proposed workflow for characterizing the mechanism of action.

Caption: A stepwise workflow for the validation of the proposed mechanism of action.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and logically structured approach to elucidating the mechanism of action of this compound. Based on the chemical structure and the known activities of related naphthyridinone compounds, we propose that its primary mechanism is the inhibition of PARP enzymes. The provided experimental workflows offer a clear path to testing this hypothesis, from initial in vitro validation to cellular and functional characterization.

Successful validation of this mechanism would position this compound as a promising candidate for further preclinical and clinical development, particularly in the context of oncology. Future studies should also explore its selectivity against other PARP family members and its potential for combination therapies.

References

- Title: Substituted naphthyridinones, their preparation and their use as PARP inhibitors Source: Google Patents URL

- Title: Preparation of naphthyridinone derivatives as PARP inhibitors Source: Google Patents URL

-

Title: Synthesis and SAR of a novel series of 1,5-naphthyridin-4-ones as GABA-A alpha1-selective agonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: A mild and efficient synthesis of 7-methoxy-1,5-naphthyridin-4(1H)-one Source: Taylor & Francis Online URL: [Link]

The Biological Versatility of 7-Fluoro-1,5-naphthyridin-4-ol: A Technical Guide for Drug Discovery Professionals

Abstract: The 1,5-naphthyridine scaffold represents a privileged heterocyclic motif in medicinal chemistry, consistently appearing in molecules with a diverse range of biological activities. The strategic incorporation of a fluorine atom at the 7-position, coupled with a hydroxyl group at the 4-position, significantly modulates the molecule's physicochemical properties, metabolic stability, and target engagement potential. This technical guide offers an in-depth exploration of the biological landscape of 7-Fluoro-1,5-naphthyridin-4-ol, not as a standalone therapeutic, but as a pivotal core structure in the design of potent, targeted inhibitors. We will dissect its established and potential biological activities, provide mechanistic insights, and present detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

The Strategic Importance of the this compound Scaffold

The 1,5-naphthyridine core is a bioisostere of quinoline and is recognized for its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological macromolecules. The introduction of specific functional groups is a cornerstone of rational drug design, and the this compound structure is a prime example of this principle in action.

-

The 4-ol/4-one Tautomer: The hydroxyl group at the C4 position exists in tautomeric equilibrium with its keto form, 7-fluoro-1,5-naphthyridin-4(1H)-one. This feature provides a critical hydrogen bond donor and acceptor site, which is frequently observed to interact with the hinge region of kinase domains, a common motif in kinase inhibitor binding.

-

The C7-Fluorine Atom: Fluorine is the most electronegative element, and its incorporation into a drug candidate can have profound effects. A fluorine atom at the 7-position can:

-

Enhance Binding Affinity: Through the formation of favorable orthogonal multipolar interactions with protein residues.

-

Increase Metabolic Stability: By blocking sites susceptible to oxidative metabolism, thereby prolonging the compound's half-life.

-

Modulate pKa: Influencing the ionization state of the molecule, which can affect its solubility and cell permeability.

-

These features make this compound a highly attractive starting point for the synthesis of targeted therapies.

Key Biological Activities and Therapeutic Applications

While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial pharmacophore in several classes of biologically active compounds.

Anticancer Activity: A Scaffold for Potent Kinase Inhibition

One of the most significant applications of the this compound core is in the development of small-molecule kinase inhibitors for oncology. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

-

Anaplastic Lymphoma Kinase (ALK) and ROS1 Proto-Oncogene Receptor Tyrosine Kinase (ROS1) Inhibition: Chromosomal rearrangements involving ALK and ROS1 are oncogenic drivers in a subset of non-small-cell lung cancers (NSCLCs).[1] Derivatives of the 7-fluoro-1,5-naphthyridin-4-one scaffold have been designed as potent inhibitors of these kinases. For example, a series of 2,4-disubstituted 7-fluoro-1,5-naphthyridine derivatives have demonstrated significant, nanomolar inhibitory activity against both ALK and ROS1, as well as their clinically relevant resistant mutants.[2]

-

Aurora Kinase Inhibition: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many human cancers. (7-Aryl-1,5-naphthyridin-4-yl)ureas, which can be synthesized from a 7-substituted-1,5-naphthyridin-4-amine core, have shown excellent inhibitory activity against Aurora kinases A and B, with some compounds displaying IC₅₀ values in the low nanomolar range.[3]

-

Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5) Inhibition: The TGF-β signaling pathway is implicated in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is a key factor in both cancer and fibrosis. Novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the TGF-β type I receptor, ALK5.[5][6] Certain pyrazole derivatives incorporating the 1,5-naphthyridine core have demonstrated IC₅₀ values as low as 4 nM for ALK5 autophosphorylation.[5][6]

Caption: Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine derivatives.

Antibacterial Activity: A Legacy of DNA Synthesis Inhibition

The naphthyridine core is a well-established pharmacophore in antibacterial agents, most notably the fluoroquinolone antibiotics.[7] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes that are critical for DNA replication, repair, and recombination.[8][9] While direct antibacterial studies on this compound are not extensive, its structural similarity to the core of fluoroquinolones strongly suggests its potential in this therapeutic area. The mechanism involves the formation of a stable ternary complex between the drug, the enzyme, and the bacterial DNA, which leads to double-strand breaks in the DNA and ultimately, bacterial cell death.[10][11][12]

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolone-like compounds.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of novel derivatives of this compound, this section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase (e.g., ALK, ROS1, Aurora, ALK5).

Rationale: This assay quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. A luminescent signal is generated from the ADP, and a decrease in signal in the presence of a test compound indicates inhibition of the kinase. The ADP-Glo™ Kinase Assay (Promega) is a widely used platform for this purpose.[4][13][14][15][16]

Materials:

-

Recombinant human kinase (e.g., ALK, ROS1)

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Plating: Dispense 1 µL of serially diluted test compound into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Kinase Reaction Setup: Prepare a master mix containing the kinase and its substrate in kinase buffer. Add 2 µL of this master mix to each well.

-

Reaction Initiation: Prepare an ATP solution in kinase buffer. Initiate the reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: A typical workflow for a luminescence-based in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of a test compound on a cancer cell line (e.g., H3122 for ALK-positive NSCLC).[17][18]

Rationale: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5][11][19][20][21][22] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., H3122)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

96-well clear-bottom cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value.

Structure-Activity Relationship (SAR) Insights

The this compound core provides a rigid scaffold upon which substitutions at various positions can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.[15]

| Position | Modification | Impact on Kinase Inhibitory Activity (e.g., ALK/ROS1) |

| C2 | Introduction of substituted anilines or other aryl/heteroaryl groups. | Critical for potency and selectivity. Can form key interactions in the ATP-binding pocket. |

| C4 | Typically maintained as the 4-one tautomer. | Essential for hydrogen bonding with the kinase hinge region. |

| N5 | Alkylation or substitution. | Can be used to modulate solubility, cell permeability, and metabolic stability. |

| C7 | Fluorine substitution. | Generally enhances potency, likely through favorable interactions and improved metabolic stability. |

| C8 | Substitution with various groups. | Can influence selectivity and pharmacokinetic properties. |

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of strategic functionalization in medicinal chemistry. While not an end in itself, it is a highly validated and versatile starting point for the development of potent and selective inhibitors targeting a range of therapeutically relevant proteins. Its demonstrated success in the generation of inhibitors for critical cancer targets like ALK, ROS1, Aurora kinases, and the TGF-β receptor underscores its importance. Furthermore, its structural relationship to the successful fluoroquinolone class of antibiotics suggests untapped potential in the ongoing battle against infectious diseases. Future research efforts should continue to explore novel substitutions on this privileged core to address unmet medical needs, including the challenge of acquired drug resistance in oncology and the urgent need for new antimicrobial agents. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists dedicated to these pursuits.

References

-

Role of DNA gyrase and Topoisomerase IV in the FQNs' mechanism of... - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Intracellular action of fluoroquinolones. When DNA gyrase and DNA... - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Intracellular action of the fluoroquinolones. When DNA gyrase and... | Download Scientific Diagram. (n.d.). Retrieved January 1, 2026, from [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (n.d.). Retrieved January 1, 2026, from [Link]

-

Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance | ACS Infectious Diseases. (n.d.). Retrieved January 1, 2026, from [Link]

-

Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506. [Link]

-

Schematic diagram of TGF-β signaling pathway. A Synthesis of TGF-β... - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

discovery and SAR study of 1H-imidazo[4,5-h][10][23]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 1, 2026, from [Link]

-

Structure–activity relationship (SAR) and docking studies of... - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

TGF beta signaling pathway - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]

-

Video: TGF - β Signaling Pathway - JoVE. (n.d.). Retrieved January 1, 2026, from [Link]

-

TGF-β Signaling - PMC - PubMed Central. (n.d.). Retrieved January 1, 2026, from [Link]

-

Pargellis, C., Regan, J., Katti, S., Pozsgay, J. A., Behnke, M., Halas, S., ... & West, A. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of medicinal chemistry, 46(22), 4676–4686. [Link]

-

Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. (2014). ChemMedChem, 9(5), 963–972. [Link]

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

-

Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]

-

Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). Retrieved January 1, 2026, from [Link]

-

Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (n.d.). Retrieved January 1, 2026, from [Link]

-

2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy | Journal of Medicinal Chemistry. (n.d.). Retrieved January 1, 2026, from [Link]

-

Functional characterization of ALK/ROS1 TKIs inhibitory potential... - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Johnson, T. A., Ba-Mansour, H., Engstrom, K., Fales, K. R., Gero, T. W., Johnson, B. W., ... & Noe, M. C. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][4][9][11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of medicinal chemistry, 57(11), 4720–4744. [Link]

-

Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC. (n.d.). Retrieved January 1, 2026, from [Link]

-

Sensitivity of the H3122 cell line to ALK inhibitors (crizotinib and... | Download Scientific Diagram. (n.d.). Retrieved January 1, 2026, from [Link]

-

ALK AND ROS1 TARGETED THERAPY IN LUNG CANCER. (n.d.). Retrieved January 1, 2026, from [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

-

Palacios, F., de los Santos, J. M., & Ochoa de Retana, A. M. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European journal of medicinal chemistry, 151, 655–664. [Link]

-

Optimal sequence of ALK inhibitors for ALK or ROS1 Mutant non-small cell lung cancer. (n.d.). Retrieved January 1, 2026, from [Link]

-

Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

-

Non-small-cell lung cancer: how to manage ALK-, ROS1- and NTRK-rearranged disease - PMC - PubMed Central. (n.d.). Retrieved January 1, 2026, from [Link]

-

Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs - PMC - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

-

The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu - Sci-Hub. (n.d.). Retrieved January 1, 2026, from [Link]

Sources

- 1. indiachest.org [indiachest.org]

- 2. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of alectinib and crizotinib on ionizing radiation - in vitro analysis of ALK/ROS1-wildtype lung tissue cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Proliferation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Video: TGF - β Signaling Pathway [jove.com]

- 14. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to 7-Fluoro-1,5-naphthyridin-4-ol: A Core Scaffold for Modern Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 7-Fluoro-1,5-naphthyridin-4-ol, a key heterocyclic building block in medicinal chemistry. We will delve into its structural and physicochemical properties, explore rational synthesis strategies, and discuss its significance and applications in the development of novel therapeutics.

Core Compound Identification and Structural Elucidation

This compound is a fluorinated derivative of the 1,5-naphthyridine bicyclic heterocycle. The strategic placement of the fluorine atom and the hydroxyl group significantly influences the molecule's electronic properties, making it a valuable scaffold in drug design.

Key Identifiers:

| Property | Value | Source |

| Chemical Name | This compound | - |

| Keto Tautomer Name | 7-Fluoro-1H-[1][2]naphthyridin-4-one | [1] |

| CAS Number | 1151802-05-9 (for 7-Fluoro-1H-[1][2]naphthyridin-4-one) | [1] |

| Molecular Formula | C₈H₅FN₂O | [1] |

| Molecular Weight | 164.14 g/mol | [1] |

Tautomerism: The Hydroxy-Keto Equilibrium

An essential structural feature of this compound is its existence in a tautomeric equilibrium between the hydroxyl (-ol) form and the keto (-one) form, 7-Fluoro-1H-[1][2]naphthyridin-4-one. In solid-state and many solution-phase conditions, the keto form is generally predominant. This equilibrium is a critical consideration for reaction design and for understanding its interactions with biological targets, as either form may be the active species. For the remainder of this guide, we will refer to the compound by its "-ol" name but utilize the more commonly registered "-one" CAS number.

The Strategic Importance of Fluorinated Naphthyridines in Medicinal Chemistry

The 1,5-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active molecules. The introduction of a fluorine atom, as in this compound, offers several advantages for drug development professionals:

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and modify lipophilicity, which in turn affects solubility, cell permeability, and pharmacokinetic profiles.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life in vivo.

-

Improved Target Binding: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a protein's binding pocket, leading to enhanced potency and selectivity.

This compound serves as a critical intermediate for creating more complex molecules, particularly in the development of kinase inhibitors, antibacterial agents, and other therapeutics[2][3].

Synthesis Strategy and Methodologies

Proposed Synthetic Workflow: A Gould-Jacobs Approach

This multi-step synthesis involves the condensation of a substituted aminopyridine with a malonic acid derivative, followed by a high-temperature cyclization and subsequent decarboxylation.

Caption: Proposed Gould-Jacobs synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology based on analogous syntheses. Researchers should perform their own optimizations.

Step 1: Synthesis of Diethyl 2-(((5-fluoropyridin-3-yl)amino)methylene)malonate (Intermediate Enamine)

-

To a round-bottom flask, add 3-Amino-5-fluoropyridine (1.0 eq) and Diethyl 2-(ethoxymethylene)malonate (1.05 eq).

-

Heat the reaction mixture at 110-120 °C for 2-3 hours, monitoring the evolution of ethanol.

-

Cool the mixture to room temperature. The resulting crude product, often a solid, can be triturated with hexane or diethyl ether to remove unreacted starting material and then filtered.

-

Causality: This step forms the key enamine intermediate. The reaction is typically run neat (without solvent) and driven to completion by the removal of the ethanol byproduct.

-

Step 2: Synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

-

Add the crude enamine intermediate from Step 1 to a high-boiling point solvent like Dowtherm A in a flask equipped with a high-temperature thermometer and a condenser.

-

Heat the mixture to 240-250 °C. The cyclization is usually rapid (15-30 minutes).

-

Cool the reaction mixture to below 100 °C and dilute with a hydrocarbon solvent like hexane to precipitate the product.

-

Filter the solid, wash thoroughly with hexane, and dry under vacuum.

-

Causality: This intramolecular thermal cyclization is the core of the Gould-Jacobs reaction, forming the pyridone ring of the naphthyridine system. The high temperature is necessary to overcome the activation energy for the ring-closing reaction.

-

Step 3: Synthesis of this compound (Final Product)

-

Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours to achieve saponification of the ester.

-

Cool the solution and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate and precipitate the carboxylic acid intermediate.

-

Continue to heat the acidic mixture at reflux. The 3-carboxylic acid intermediate will decarboxylate, evolving CO₂. Monitor the reaction until gas evolution ceases.

-

Cool the mixture and collect the precipitated solid product by filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol. Dry under vacuum.

-

Causality: The final step involves a standard ester hydrolysis (saponification) followed by an acid-catalyzed thermal decarboxylation, which is a classic method for removing the 3-carboxy group from this type of heterocyclic system.

-

Physicochemical and Spectroscopic Characterization

While experimental data for this specific compound is sparse in the literature, the following table outlines the expected properties and the standard analytical techniques used for validation.

| Parameter | Expected Value / Method | Rationale and Field Insight |

| Melting Point | >250 °C (with decomposition) | Naphthyridinone cores are typically high-melting solids due to their planar structure, which allows for efficient crystal packing, and strong intermolecular hydrogen bonding in the solid state. |

| Solubility | Sparingly soluble in water and common organic solvents (e.g., DCM, EtOAc). Soluble in DMSO, DMF, and acidic/basic aqueous solutions. | The hydrogen bonding capacity and rigid structure limit solubility in non-polar solvents. Solubility in acidic or basic solutions is due to salt formation. |

| ¹H NMR | DMSO-d₆ | The spectrum is expected to show distinct aromatic proton signals. Key features would include doublet or doublet-of-doublet patterns characteristic of the pyridine rings, with coupling constants revealing the proton relationships. The N-H proton of the pyridone ring would likely appear as a broad singlet at a high chemical shift (>11 ppm). |

| ¹⁹F NMR | DMSO-d₆ | A single resonance is expected for the fluorine atom. Its chemical shift provides a highly sensitive probe of the local electronic environment and is invaluable for monitoring reactions and interactions. |

| LC-MS | ESI (+/-) | The primary use is to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 165.04. |

Conclusion and Future Outlook

This compound (and its tautomer) is a foundational building block for the synthesis of complex, biologically active molecules. Its strategic fluorination provides medicinal chemists with a powerful tool to fine-tune the properties of lead compounds, addressing challenges in metabolic stability and target potency. The robust and scalable Gould-Jacobs synthesis pathway allows for reliable access to this important scaffold. As research into targeted therapies continues, the demand for well-designed heterocyclic intermediates like this compound is expected to grow, solidifying its role in the future of drug discovery.

References

-

Chemsrc. 7-Fluoro-1H-[1][2]naphthyridin-4-one | CAS#:1151802-05-9. Available from: [Link].

-

National Center for Biotechnology Information. 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. PubChem Compound Summary for CID 13865955. Available from: [Link].

-

Guare, J. P., et al. (2006). A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-[1][4]naphthyridine-7-carboxamide HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2900-2904. Available from: [Link].

-

Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. Available from: [Link].

-

Iaroshenko, V. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. Available from: [Link].

-

Qianzhu, H., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors, 7(1), 263-269. Available from: [Link].

-

Shultz, M. D. (2019). The Many Roles for Fluorine in Medicinal Chemistry. Future Medicinal Chemistry. Available from: [Link].

-

Terp, G. E. Fluorine NMR. Available from: [Link].

-

Anikin, V. F., & Fedko, N. F. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Journal of Organic and Pharmaceutical Chemistry, 20(3), 25-32. Available from: [Link].

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available from: [Link].

Sources

- 1. rsc.org [rsc.org]

- 2. ossila.com [ossila.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JP3145715B2 - Anhydrous 7-([1α, 5α, 6α] -6-amino-3-azabicyclo [3.1.0] hex-3-yl) -6-fluoro-1- (2,4-difluorophenyl) -1, Novel crystalline form of 4-dihydro-4-oxo-1,8-naphthyridin-3-carboxylic acid methanesulfonate - Google Patents [patents.google.com]

An In-depth Technical Guide to 7-Fluoro-1,5-naphthyridin-4-ol: Synthesis, Properties, and Potential in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 7-Fluoro-1,5-naphthyridin-4-ol, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. While direct literature on this specific molecule is limited, this document leverages established synthetic methodologies for the 1,5-naphthyridine core and the known reactivity of related compounds to present plausible and detailed synthetic routes. Furthermore, it explores the predicted physicochemical properties, potential biological activities, and strategic applications of this scaffold as a key intermediate in the design of novel therapeutics. The guide is intended to serve as a foundational resource for researchers looking to synthesize and utilize this promising building block.

Introduction: The Strategic Value of the Fluorinated 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure and ability to form multiple hydrogen bonds allow it to serve as an effective pharmacophore in a wide range of biologically active compounds, including antibacterial, antiviral, and anticancer agents.[3] The introduction of a fluorine atom into such scaffolds is a well-established strategy in modern drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

This compound (or its tautomeric form, 7-Fluoro-1H-[1][4]naphthyridin-4-one) represents a strategically important, yet underexplored, building block. Its structure combines the key features of the 1,5-naphthyridine core with the benefits of a fluorine substituent and a versatile hydroxyl group, which can be readily converted into other functionalities for further chemical elaboration. This guide outlines the most logical and established methods for its synthesis and discusses its potential as a cornerstone for developing next-generation therapeutics.

Plausible Synthetic Strategies for this compound

The synthesis of the 1,5-naphthyridin-4-one core is most effectively achieved through thermal cyclization reactions starting from substituted 3-aminopyridines. The Gould-Jacobs reaction is a particularly robust and widely-used method for this transformation.[1] The most logical starting material for the synthesis of the target compound is 3-amino-6-fluoropyridine.

Proposed Synthetic Pathway via Gould-Jacobs Reaction

The proposed two-step synthesis involves the initial condensation of 3-amino-6-fluoropyridine with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature intramolecular cyclization to yield the desired 1,5-naphthyridin-4-ol core.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Step 1: Synthesis of Ethyl 2-((6-fluoropyridin-3-yl)amino)methylene)malonate (Intermediate Enamine)

-

To a round-bottom flask, add 3-amino-6-fluoropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture with stirring at 110-120 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.

-

Upon completion, cool the reaction mixture to room temperature. The resulting crude product, often a solid, can be triturated with hexane or ether to remove unreacted EMME and then recrystallized from ethanol or a similar solvent to yield the pure intermediate enamine.

-

-

Step 2: Synthesis of Ethyl 7-fluoro-4-hydroxy-1,5-naphthyridine-3-carboxylate

-

In a flask equipped with a high-temperature condenser, suspend the intermediate enamine from Step 1 in a high-boiling inert solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to reflux (approximately 250-260 °C) with vigorous stirring for 30-60 minutes.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to below 100 °C and dilute with a hydrocarbon solvent like hexane to precipitate the product.

-

Filter the solid, wash thoroughly with hexane, and dry under vacuum to obtain the crude ester.

-

-

Step 3: Synthesis of this compound

-

Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux until the saponification is complete (typically 2-4 hours), resulting in a clear solution.

-

Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid or acetic acid to a pH of approximately 5-6. This will cause the simultaneous decarboxylation and precipitation of the final product.

-

Stir the resulting suspension in the cold for 30 minutes, then filter the solid product.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound.

-

Physicochemical and Spectroscopic Properties

While experimental data is not available in the literature, the properties of this compound can be predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₈H₅FN₂O |

| Molecular Weight | 164.14 g/mol |

| CAS Number | 1151802-05-9 |

| Predicted LogP | ~1.0 - 1.5 |

| Predicted pKa | ~7.5 - 8.5 (for the 4-ol) |

| Appearance | Expected to be an off-white to light brown solid |

Expected Spectroscopic Signatures:

-

¹H NMR: Aromatic protons would appear in the 7.0-9.0 ppm range. The presence of the fluorine atom at C7 would cause characteristic splitting (coupling) of the signals for the protons at C6 and C8.

-

¹³C NMR: The carbon attached to the fluorine (C7) would show a large one-bond C-F coupling constant. The carbonyl carbon (C4) would appear significantly downfield.

-

¹⁹F NMR: A singlet or a multiplet (depending on coupling to adjacent protons) would be observed in the typical range for an aryl fluoride.

-

IR Spectroscopy: Characteristic peaks for O-H stretching (broad, ~3100-3400 cm⁻¹), N-H stretching (if in the keto form), and C=O stretching (~1650-1680 cm⁻¹) would be expected.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of potential therapeutic agents. The 4-hydroxyl group can be readily converted to a 4-chloro or 4-triflate group, which then serves as an excellent electrophilic handle for nucleophilic aromatic substitution (SₙAr) reactions.

Caption: Functionalization of the core scaffold for drug discovery.

This strategy allows for the rapid generation of compound libraries by introducing various side chains at the 4-position, which is crucial for structure-activity relationship (SAR) studies. Potential therapeutic applications include:

-

Antibacterial Agents: The related 1,8-naphthyridine core is central to the fluoroquinolone class of antibiotics.[5][6] By analogy, derivatives of this compound could be explored for novel antibacterial activity.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding pocket of the enzyme. The 1,5-naphthyridine scaffold is well-suited for this purpose, and its derivatives could be investigated as inhibitors of targets like ERK2, Aurora B, or tyrosine kinases.[2]

-

Antiviral Agents: Certain naphthyridine derivatives have shown promise as HIV-1 integrase inhibitors, highlighting another potential avenue for exploration.[7]

Conclusion

This compound is a heterocyclic building block with significant untapped potential in medicinal chemistry. Although detailed characterization is absent in current literature, its synthesis is highly feasible through established methods such as the Gould-Jacobs reaction. Its strategic placement of a fluorine atom and a functionalizable hydroxyl group makes it an attractive starting point for the development of new kinase inhibitors, anti-infective agents, and other therapeutics. This guide provides a robust, scientifically-grounded framework for researchers to synthesize, characterize, and utilize this valuable scaffold in their drug discovery programs.

References

-

D. E. Morales-Ramos, P. G. Taylor, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthalenes," Molecules, 2020.[1][2] ([Link])

-

DesMarteau, D. D., et al. "Development of N-F fluorinating agents and their fluorinations: Historical perspective." Journal of Fluorine Chemistry, 2011.[8] ([Link])

-

Anikin, V. F., et al. "The synthesis of N-substituted 4-fluoro-1,8-naphthalimides." Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2022.[9] ([Link])

-

United States Patent and Trademark Office. "Search for patents." USPTO.gov.[10] ([Link])

-

CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. Google Patents.[4] ()

-

Kim, S., et al. "Novel Synthesis of 7-Fluoro-8-(trifluoromethyl)- 1H-1,6-naphthyridin-4-one Derivatives..." The Journal of Organic Chemistry, 2005.[11] ([Link])

-

WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. Google Patents.[12] ()

-

Al-Otaibi, A. M., et al. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules, 2021.[13][14] ([Link])

-

Holt, J., et al. "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution." Molecules, 2008.[15] ([Link])

-

Li, Z., et al. "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties." RSC Advances, 2025.[16] ([Link])

-

PubChem. "5-fluoranyl-4-[[2-[(1R)-1-(1-methylpiperidin-4-yl)-1-oxidanyl-ethyl]-1,6-naphthyridin-7-yl]amino]-2-morpholin-4-yl-benzenecarbonitrile."[17] ([Link])

-

Kaczor, A. A., et al. "Antimicrobial Activity of Naphthyridine Derivatives." Molecules, 2020.[5] ([Link])

-

Bouzard, D., et al. "Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships..." Journal of Medicinal Chemistry, 1992.[6] ([Link])

-

da Silva, A. C., et al. "Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains." Antibiotics, 2021.[3] ([Link])

-

Guare, J. P., et al. "A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-[1][11]naphthyridine-7-carboxamide HIV-1 integrase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006.[7] ([Link])

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]

- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-[1,6]naphthyridine-7-carboxamide HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Search for patents | USPTO [uspto.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]

- 15. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 17. 5-fluoranyl-4-[[2-[(1R)-1-(1-methylpiperidin-4-yl)-1-oxidanyl-ethyl]-1,6-naphthyridin-7-yl]amino]-2-morpholin-4-yl-benzenecarbonitrile | C27H31FN6O2 | CID 162640251 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Fluoro-1,5-naphthyridin-4-ol

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine core is a significant pharmacophore in modern medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The strategic introduction of a fluorine atom at the 7-position, yielding 7-Fluoro-1,5-naphthyridin-4-ol, has emerged as a key modification in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the discovery and history of this important heterocyclic compound. It delves into the foundational synthetic strategies, primarily the Gould-Jacobs reaction, that have enabled its creation and explores the evolution of its applications in drug discovery. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers with a thorough understanding of this valuable molecular scaffold.

Introduction: The Strategic Importance of Fluorinated Naphthyridines

The fusion of two pyridine rings to form the naphthyridine isomers has provided a rich scaffold for the development of biologically active molecules. Among these, the 1,5-naphthyridine framework has garnered considerable attention. Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a privileged structure in medicinal chemistry.

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2] When applied to the 1,5-naphthyridine core, fluorination, particularly at the 7-position, has led to the development of potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. This compound, and its tautomeric form 7-Fluoro-1H-[3][4]naphthyridin-4-one, represent a cornerstone building block for the synthesis of these advanced therapeutic agents.

This guide will trace the historical development of this compound, from its conceptual synthesis based on classical organic reactions to its current role as a key intermediate in the synthesis of targeted therapies.

The Genesis of a Scaffold: Historical Synthesis and Methodologies

While a singular, seminal publication detailing the absolute first synthesis of this compound is not readily apparent in the historical literature, its conceptual discovery is firmly rooted in the well-established principles of heterocyclic chemistry, most notably the Gould-Jacobs reaction .[5] This powerful cyclization method, first reported in 1939, has been the cornerstone for the synthesis of 4-hydroxyquinolines and, by extension, 4-hydroxy-1,5-naphthyridines.[5][6]

The logical and historically practiced approach to the synthesis of this compound involves a two-step sequence starting from 3-amino-5-fluoropyridine .

The Foundational Gould-Jacobs Approach

The Gould-Jacobs reaction proceeds via two key transformations:

-

Condensation: The initial step involves the reaction of an aromatic amine, in this case, 3-amino-5-fluoropyridine, with diethyl ethoxymethylenemalonate (DEEM). This condensation reaction forms an enamine intermediate.[5]

-

Thermal Cyclization: The subsequent application of heat, typically in a high-boiling solvent such as Dowtherm A or diphenyl ether, induces an intramolecular cyclization to form the fused pyridine ring, yielding the corresponding ethyl 7-fluoro-4-hydroxy-1,5-naphthyridine-3-carboxylate.[3]

The final step to obtain the parent this compound involves the hydrolysis of the ethyl ester followed by decarboxylation.

Modern Methodologies and Variations

Recent advancements in synthetic methodology have focused on improving the efficiency and environmental footprint of the Gould-Jacobs reaction. A notable example is the work by Kethireddy et al. (2023), who developed methodologies for the synthesis of 4-hydroxy-[3][4]naphthyridine-3-carbonitriles, including a 7-fluoro substituted analog.[3] Their work highlights the use of both conventional thermal heating with Dowtherm-A and microwave-assisted synthesis, with the latter often providing higher yields in shorter reaction times.[3]

| Method | Reagents | Conditions | Yield of 7-fluoro-4-hydroxy-[3][4]naphthyridine-3-carbonitrile | Reference |

| Conventional Heating | 3-amino-5-fluoropyridine, Ethyl (ethoxymethylene)cyanoacetate | Dowtherm-A, 240-250 °C | Not explicitly stated for this specific derivative, but generally effective. | [3] |

| Microwave Irradiation | 3-amino-5-fluoropyridine, Ethyl (ethoxymethylene)cyanoacetate | Microwave, 200W, 15-20 min | Generally higher yields compared to conventional heating. | [3] |

Table 1: Comparison of synthetic methodologies for a closely related derivative of this compound.

Experimental Protocols

The following protocols are based on the established Gould-Jacobs reaction and recent literature for the synthesis of related compounds.[3][5]

Synthesis of Ethyl 7-fluoro-4-hydroxy-1,5-naphthyridine-3-carboxylate

Causality Behind Experimental Choices:

-

Excess DEEM: A slight excess of diethyl ethoxymethylenemalonate is used to ensure complete consumption of the starting aminopyridine.

-

Two-Stage Heating: The initial lower temperature heating allows for the controlled formation of the enamine intermediate. The subsequent high-temperature cyclization is necessary to overcome the activation energy for the ring-closing reaction.

-

High-Boiling Solvent: Dowtherm A or diphenyl ether are used due to their thermal stability at the high temperatures required for the cyclization.

-

Precipitation: The addition of a non-polar solvent like hexane after cooling is crucial for precipitating the product from the high-boiling reaction medium.

Synthesis of this compound

-

Saponification: The ethyl 7-fluoro-4-hydroxy-1,5-naphthyridine-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heated to reflux for 2-4 hours.

-

Acidification: The reaction mixture is cooled, and the pH is adjusted to ~3-4 with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid intermediate.

-

Decarboxylation: The isolated carboxylic acid is then heated at a high temperature (typically above its melting point) until the evolution of carbon dioxide ceases, yielding this compound.

The Role in Drug Discovery and Development

The this compound scaffold is a critical component in a variety of biologically active compounds, most notably as inhibitors of protein kinases. The fluorine atom at the 7-position can engage in favorable interactions within the kinase active site, leading to enhanced potency and selectivity.

Notable Applications:

-

Aurora Kinase Inhibitors: Derivatives of the 1,5-naphthyridine core have shown excellent inhibitory activity against Aurora kinases A and B, which are key regulators of cell division and are often overexpressed in cancer.[7] The 7-fluoro substitution can contribute to improved pharmacokinetic properties and target engagement.

-

Antimicrobial Agents: The broader class of fluorinated naphthyridines has a long history in the development of antibacterial agents, with nalidixic acid being a prominent early example.[4] While not a direct application of the 4-ol, this highlights the general importance of this scaffold in anti-infective research.

-

Other Kinase Inhibitors: The versatility of the 7-fluoro-1,5-naphthyridine scaffold has led to its exploration in the development of inhibitors for a range of other kinases implicated in various diseases.

Conclusion

This compound stands as a testament to the enduring power of classical synthetic reactions and the strategic value of fluorine in medicinal chemistry. Its synthesis, logically derived from the Gould-Jacobs reaction, has provided a versatile and valuable building block for the creation of targeted therapeutics. As our understanding of the molecular drivers of disease continues to grow, the demand for sophisticated and highly functionalized heterocyclic scaffolds like this compound will undoubtedly increase, ensuring its continued relevance in the field of drug discovery for years to come.

References

-

Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[3][4]naphthyridine-3-carbonitriles. Results in Chemistry, 5, 100812. [Link]

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Fallacara, A. L., et al. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. ChemMedChem, 9(7), 1448-1459. [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Kwiecińska-Piróg, J., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(24), 7563. [Link]

-

Heleyová, K., et al. (1996). Gould-Jacobs Reaction of 5- and 6-Amino-2-substituted Benzoxazoles. II. Reaction with 3-Ethoxymethylene-2,4-pentanedione and Ethyl 2-Ethoxymethylene-3-oxobutanoate. Collection of Czechoslovak Chemical Communications, 61(3), 370-378. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

-

Heleyová, K., et al. (1995). Gould-Jacobs Reaction of 5- and 6-Amino-2-substituted Benzoxazoles. I. Reaction with Diethyl Ethoxymethylenemalonate. Collection of Czechoslovak Chemical Communications, 60(9), 1547-1554. [Link]

-

Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Bouz, G., et al. (1992). Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 35(3), 518-525. [Link]

-

Zhou, Y., et al. (2016). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 10-40. [Link]

-

Inoue, Y., et al. (2018). Discovery of [cis-3-({(5R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl}carbonyl)cyclobutyl]acetic Acid (TAK-828F) as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. Journal of Medicinal Chemistry, 61(6), 2447-2470. [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

Sources

- 1. CCCC 1996, Volume 61, Issue 3, Abstracts pp. 371-380 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]